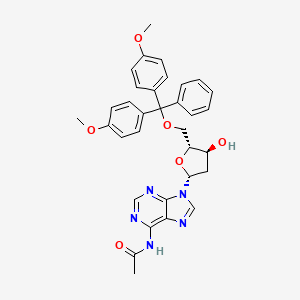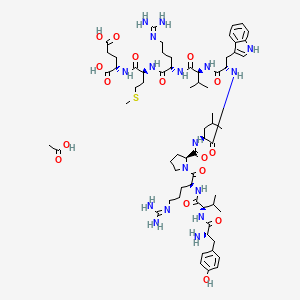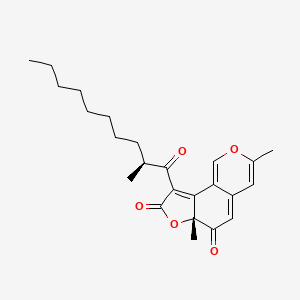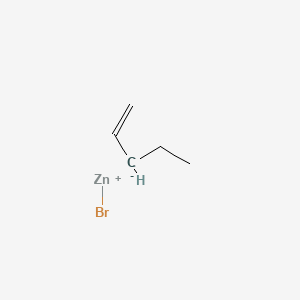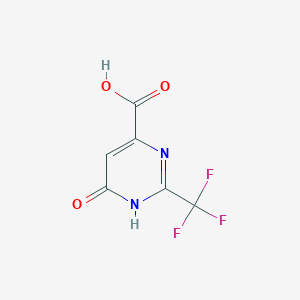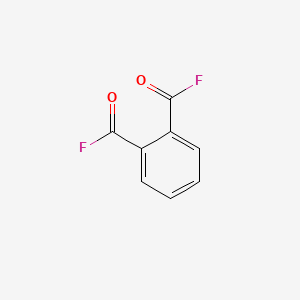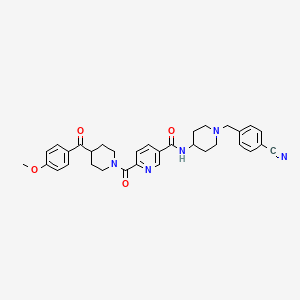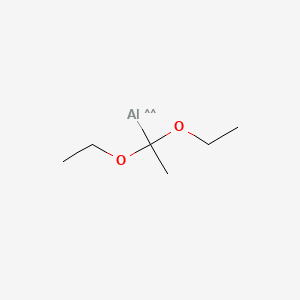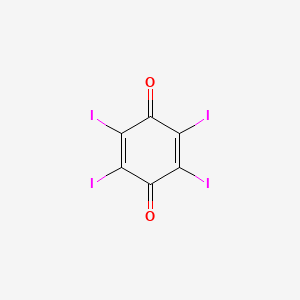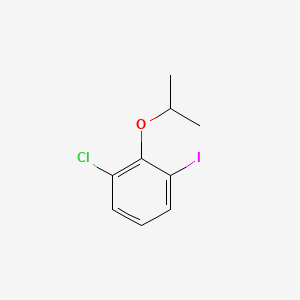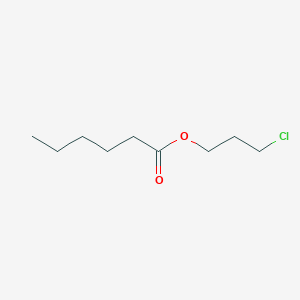
Hexanoic acid, 3-chloropropyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexanoic acid, 3-chloropropyl ester is an organic compound with the molecular formula C9H17ClO2 It is an ester derived from hexanoic acid and 3-chloropropanol Esters are known for their pleasant aromas and are widely used in the fragrance and flavor industries
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hexanoic acid, 3-chloropropyl ester can be synthesized through the esterification reaction between hexanoic acid and 3-chloropropanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The general reaction is as follows:
Hexanoic acid+3-chloropropanol→Hexanoic acid, 3-chloropropyl ester+Water
Industrial Production Methods: In an industrial setting, the esterification process can be scaled up using continuous flow reactors to ensure consistent production. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The use of a dehydrating agent can also help drive the reaction to completion by removing the water formed during the reaction.
Analyse Chemischer Reaktionen
Types of Reactions: Hexanoic acid, 3-chloropropyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into hexanoic acid and 3-chloropropanol in the presence of an acid or base.
Reduction: Reduction of the ester can yield the corresponding alcohols.
Substitution: The chlorine atom in the 3-chloropropyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN).
Major Products:
Hydrolysis: Hexanoic acid and 3-chloropropanol.
Reduction: Hexanol and 3-chloropropanol.
Substitution: Products depend on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Hexanoic acid, 3-chloropropyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Studied for its potential effects on biological systems, including its role in modifying biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form esters with various pharmacologically active compounds.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of hexanoic acid, 3-chloropropyl ester involves its interaction with various molecular targets. In esterification reactions, the ester acts as a nucleophile, attacking electrophilic carbonyl groups. In biological systems, it can modify proteins and other biomolecules through esterification, potentially altering their function and activity.
Vergleich Mit ähnlichen Verbindungen
Hexanoic acid, 3-chloropropyl ester can be compared with other esters derived from hexanoic acid, such as:
Hexanoic acid, ethyl ester: Known for its fruity aroma and used in flavorings.
Hexanoic acid, methyl ester: Used as a solvent and in the synthesis of other chemicals.
Hexanoic acid, butyl ester: Commonly used in fragrances and as a plasticizer.
Eigenschaften
CAS-Nummer |
927-50-4 |
|---|---|
Molekularformel |
C9H17ClO2 |
Molekulargewicht |
192.68 g/mol |
IUPAC-Name |
3-chloropropyl hexanoate |
InChI |
InChI=1S/C9H17ClO2/c1-2-3-4-6-9(11)12-8-5-7-10/h2-8H2,1H3 |
InChI-Schlüssel |
QBAPUBKDRNQWDF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)OCCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R,5R,7S)-10,10-dimethyl-9-oxa-1-azatricyclo[5.3.0.0(3),]decan-2-one](/img/structure/B14754272.png)
